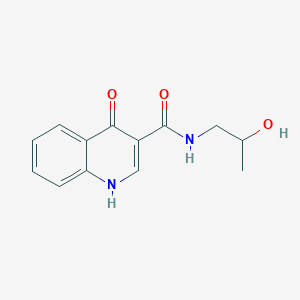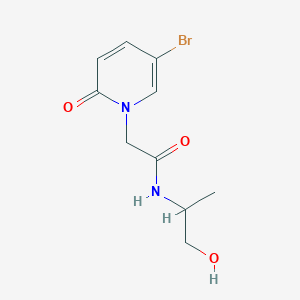
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BOPA and is used in various scientific studies to investigate its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The mechanism of action of BOPA is not fully understood, but it is believed to involve the formation of metal complexes with various metal ions. These metal complexes can then interact with biological systems and modulate various biochemical and physiological processes. BOPA has been shown to interact with metal ions such as copper, zinc, and nickel, and these interactions have been studied in detail to investigate their potential applications in different fields.
Biochemical and Physiological Effects:
BOPA has been shown to have various biochemical and physiological effects, depending on the metal ion it interacts with. For example, BOPA has been shown to inhibit the activity of copper-containing enzymes, which play a crucial role in various biological processes such as respiration and neurotransmitter synthesis. BOPA has also been shown to interact with zinc ions, which are essential for various biological processes such as DNA replication and protein synthesis.
Advantages and Limitations for Lab Experiments
BOPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BOPA also has some limitations, including its potential toxicity and the need for specialized equipment to handle and analyze it.
Future Directions
There are several future directions for the study of BOPA. One potential direction is the development of new metal complexes using BOPA as a ligand, which could have potential applications in catalysis, sensing, and medicinal chemistry. Another potential direction is the investigation of BOPA's interactions with other metal ions, which could provide new insights into its mechanism of action and potential applications in different fields. Additionally, the development of new analytical techniques for the detection and analysis of BOPA and its metal complexes could also be a future direction for research in this area.
Conclusion:
In conclusion, BOPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could provide new insights into the potential applications of BOPA in different fields.
Synthesis Methods
The synthesis of BOPA involves the reaction of 2-acetylpyridine with bromine to form 2-bromo-5-acetylpyridine. This compound is then reacted with N-(1-hydroxypropan-2-yl)acetamide in the presence of a base to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
BOPA has been used in various scientific studies to investigate its potential applications in different fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, sensing, and medicinal chemistry. BOPA has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BOPA has been studied for its potential applications in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-7(6-14)12-9(15)5-13-4-8(11)2-3-10(13)16/h2-4,7,14H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQZBRLPBHVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


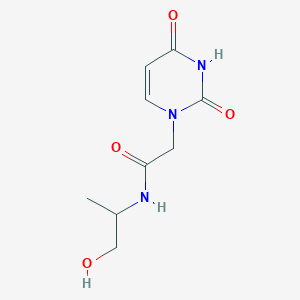
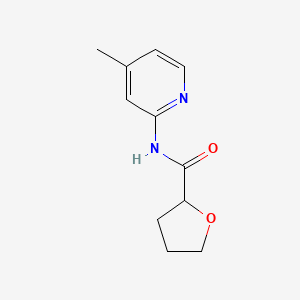
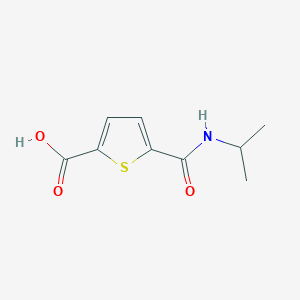
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)
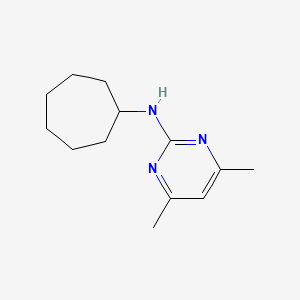
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
